molecular formula C9H5ClFN B2583555 5-Chloro-8-fluoroisoquinoline CAS No. 1076-18-2

5-Chloro-8-fluoroisoquinoline

Cat. No.: B2583555
CAS No.: 1076-18-2
M. Wt: 181.59
InChI Key: GKGQUPOLGKUWNC-UHFFFAOYSA-N
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Description

5-Chloro-8-fluoroisoquinoline is a dihalogenated isoquinoline derivative featuring chlorine and fluorine substituents at positions 5 and 8, respectively. Isoquinolines are heterocyclic aromatic compounds with a nitrogen atom in their fused bicyclic structure, making them valuable in pharmaceutical and materials chemistry. The introduction of halogens such as chlorine and fluorine modulates electronic properties, influencing reactivity, solubility, and biological interactions. While direct references to this compound are absent in the provided evidence, comparisons with structurally analogous compounds (e.g., halogenated isoquinolines and quinolines) allow for extrapolation of its properties and utilities.

Properties

IUPAC Name

5-chloro-8-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGQUPOLGKUWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-fluoroisoquinoline can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-fluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
5-Chloro-8-fluoroisoquinoline serves as a crucial intermediate in organic synthesis. It is utilized to create more complex molecular structures through various chemical reactions, such as substitution and cross-coupling reactions.

Reagent in Organic Reactions
The compound is employed as a reagent in synthetic organic chemistry, facilitating the formation of diverse derivatives that are essential for research and development in pharmaceuticals and materials science .

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that isoquinoline derivatives can effectively inhibit the growth of various bacterial strains. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) below 16 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential.

Anticancer Activity
In vitro studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms such as modulation of cell cycle progression and activation of caspases. For example, derivatives similar to this compound have inhibited tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology.

Industrial Applications

Material Science
this compound is also significant in the development of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals. Its unique properties allow for enhancements in electronic applications, contributing to the advancement of display technologies .

Agrochemical Production
The compound is utilized in the synthesis of agrochemicals, where it acts as an important intermediate for producing pesticides and herbicides .

Antibacterial Study

A study evaluating the antibacterial efficacy of several isoquinoline derivatives found that compounds with halogen substitutions exhibited enhanced activity against E. coli and Bacillus subtilis. The study reported MIC values ranging from 8 µg/mL to 16 µg/mL for the most potent derivatives.

Anticancer Study

Another research project focused on the cytotoxic effects of isoquinoline derivatives on human cancer cell lines. Results indicated that treatment with this compound led to a significant decrease in cell viability, with IC50 values suggesting potent anticancer properties.

Mechanism of Action

The mechanism of action of 5-Chloro-8-fluoroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

The following table and discussion highlight key differences and similarities between 5-Chloro-8-fluoroisoquinoline and related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Comparison of this compound with Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
This compound Cl (5), F (8) C₉H₅ClFN 185.6 Hypothesized applications in medicinal chemistry due to halogen synergy.
5-Bromoisoquinoline Br (5) C₉H₆BrN 208.06 Used in metalation to synthesize 6-aminoisoquinoline, a challenging intermediate .
5-Bromo-8-chloroisoquinoline Br (5), Cl (8) C₉H₅BrClN 250.51 Dual halogenation increases steric bulk; safety precautions (P261, P264) noted .
5-Fluoro-8-methoxyisoquinoline F (5), OMe (8) C₁₀H₈FNO 177.18 Methoxy enhances solubility; potential for pharmacokinetic optimization .
5-Chloro-8-nitroquinoline Cl (5), NO₂ (8) C₉H₅ClN₂O₂ 224.61 Nitro group (strong EWG) increases electrophilicity; used in coordination chemistry .
5-Chloroisoquinoline-8-carbonitrile Cl (5), CN (8) C₁₀H₅ClN₂ 188.61 Nitrile group enables click chemistry; high predicted boiling point (364.6°C) .
8-Chloro-6-fluoroquinoline Cl (8), F (6) (quinoline) C₉H₅ClFN 185.6 Positional isomerism alters electronic structure; studied in drug development .

Substituent Effects on Reactivity and Electronic Properties

  • Halogen Type: Bromine in 5-Bromoisoquinoline (Br at C5) offers greater polarizability than chlorine or fluorine, facilitating nucleophilic aromatic substitution (e.g., amination in ).
  • Dual Halogenation: 5-Bromo-8-chloroisoquinoline (Br at C5, Cl at C8) demonstrates increased steric hindrance and molecular weight (250.51 g/mol) compared to the fluoro-chloro derivative (185.6 g/mol), which may limit its utility in sterically sensitive reactions .
  • Comparatively, fluorine in this compound exerts a milder EWG effect, balancing reactivity and stability .

Biological Activity

5-Chloro-8-fluoroisoquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine-like ring. The presence of halogen substituents, particularly chlorine and fluorine, is believed to enhance its biological activity by influencing molecular interactions with biological targets.

The biological activity of this compound is mediated through several potential mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes. For instance, it has been shown to interact with dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drugs .
  • Receptor Modulation : It can modulate receptor activity on cell surfaces, potentially affecting signal transduction pathways that regulate cell growth and survival.
  • Chelation Properties : Similar to other compounds in its class, it may exhibit chelation properties that deprive pathogens of essential metal ions, thereby inhibiting their growth .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have reported its effectiveness against various strains of bacteria and fungi. For instance:

Microorganism MIC (µg/ml) Activity
Mycobacterium tuberculosis0.062 - 0.25Effective against MDR strains
Escherichia coli1.0Moderate activity
Candida albicans2.0Moderate antifungal activity

The compound's mechanism against Mycobacterium tuberculosis suggests that it operates through unique pathways not shared with conventional antitubercular drugs .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study involving various cancer cell lines showed that the compound reduced cell viability significantly:

Cell Line IC50 (µM) Effect
Non-small cell lung cancer (NSCLC)10 - 15Significant growth inhibition
Breast cancer (MCF-7)5 - 10Strong cytotoxic effects

The structure-activity relationship (SAR) studies suggest that the presence of halogens at specific positions enhances the compound's potency against cancer cells .

Case Studies and Research Findings

  • Antituberculosis Study : In vitro tests demonstrated that cloxyquin (a related compound) showed promising results against multidrug-resistant Mycobacterium tuberculosis strains with MICs ranging from 0.062 to 0.25 µg/ml, indicating the potential for further development in treating resistant infections .
  • Anticancer Efficacy : A study assessing various analogs of isoquinoline derivatives found that those with halogen substitutions exhibited enhanced anticancer activity, particularly against NSCLC cells, suggesting a pathway for developing new cancer therapeutics .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with serum albumin, indicating its potential as a carrier molecule in blood circulation and enhancing its bioavailability .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 5-Chloro-8-fluoroisoquinoline, and how is purity validated?

  • Methodological Answer : Common synthetic routes involve halogenation of isoquinoline precursors, such as electrophilic substitution or cross-coupling reactions. For purity verification, techniques like high-performance liquid chromatography (HPLC) (≥99% purity thresholds) and nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR for structural confirmation) are critical. Column chromatography is typically employed for purification, with solvent systems optimized for polarity (e.g., hexane/ethyl acetate gradients) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>19</sup>F NMR is essential for confirming fluorine placement, while <sup>1</sup>H NMR identifies proton environments near substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-F stretches at 1100–1000 cm⁻¹).
  • Cross-referencing with computational simulations (e.g., density functional theory, DFT) enhances accuracy .

Q. What experimental protocols ensure safe handling and storage of this compound?

  • Methodological Answer : Store under inert atmospheres (argon/nitrogen) in amber glass vials to prevent photodegradation. Use desiccants (e.g., molecular sieves) in low-humidity environments. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and periodic HPLC checks are recommended to monitor degradation .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of Cl and F substituents reduces electron density at the isoquinoline core, affecting catalytic activity. DFT calculations can map electron distribution (e.g., Mulliken charges), while kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) quantify substituent effects. Compare with analogs (e.g., 5-Bromo-8-fluoroisoquinoline) to isolate electronic vs. steric contributions .

Q. What strategies resolve contradictions in reported catalytic activities of metal complexes derived from this compound?

  • Methodological Answer :

  • Systematic Review : Use databases (e.g., Scopus) to aggregate studies, filtering by reaction conditions (temperature, solvent, catalyst loading) .
  • Control Experiments : Replicate disputed studies with standardized protocols (e.g., identical catalyst precursors, inert conditions).
  • Multivariate Analysis : Apply statistical tools (e.g., ANOVA) to identify variables (e.g., ligand-to-metal ratios) causing divergent outcomes .

Q. How can regioselective functionalization of this compound be achieved without dehalogenation?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups for Cl protection during fluorination).
  • Catalyst Screening : Test palladium/copper catalysts with varying ligands (e.g., bipyridine vs. phosphine ligands) to minimize side reactions.
  • In Situ Monitoring : Use <sup>19</sup>F NMR to track reaction progress and detect early-stage dehalogenation .

Q. What role does this compound play in modulating photophysical properties of coordination polymers?

  • Methodological Answer : As a ligand, its rigid structure and halogen substituents enhance charge-transfer transitions. Characterize via:

  • X-ray crystallography : Resolve coordination geometry and π-π stacking interactions.
  • Luminescence Studies : Measure emission spectra (e.g., fluorescence quantum yields) under UV excitation. Compare with non-halogenated analogs to isolate substituent effects .

Data Analysis & Experimental Design

Q. How should researchers design solubility studies for this compound across solvents?

  • Methodological Answer :

  • Solvent Selection : Span polarity ranges (e.g., water, DMSO, toluene).
  • Temperature Gradients : Use controlled baths (e.g., 25°C to 60°C) with equilibration periods.
  • Quantification : UV-Vis spectroscopy at λmax (determined via prior scans) for concentration calculations. Publish full solvent parameters (Hansen solubility parameters) for reproducibility .

Q. What computational approaches predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Simulate binding affinities with target proteins (e.g., kinase inhibitors) using software like AutoDock Vina.
  • QSAR Modeling : Correlate substituent properties (e.g., Hammett constants) with bioactivity data from literature. Validate with in vitro assays (e.g., IC50 measurements) .

Tables for Key Data

Table 1 : Common Synthetic Routes for this compound

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference Technique
HalogenationCl2/FeCl3, F2/Cu65–75≥98%<sup>19</sup>F NMR
Cross-CouplingPd(OAc)2, ligand, base80–85≥99%HRMS

Table 2 : Spectroscopic Signatures of this compound

TechniqueKey Peaks/DataInterpretation
<sup>1</sup>H NMRδ 8.5–9.0 (isoquinoline H)Aromatic proton environment
<sup>19</sup>F NMRδ -110 to -120Fluorine electronic environment
IR1100 cm⁻¹ (C-F stretch)Confirms fluorine presence

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